

Synthesis of Lenacapavir intermediates using indazole building blocks

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Compound of Interest

Compound Name: 3-Bromo-6-chloro-4-fluoro-1H-indazole

CAS No.: 1000340-85-1

Cat. No.: B1360851

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Application Note: Strategic Synthesis of Lenacapavir – Optimization of the Indazole Core Assembly

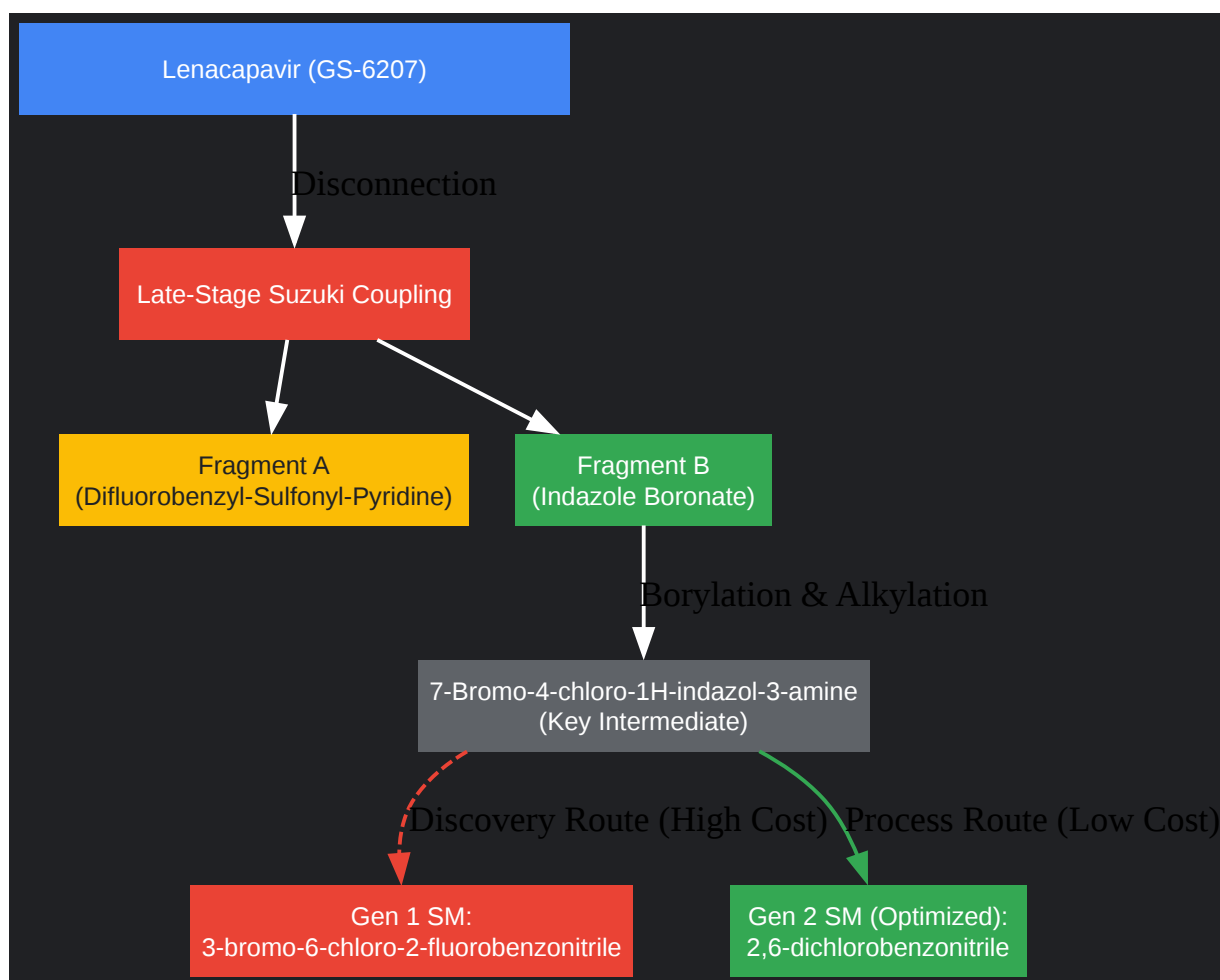
Executive Summary

Lenacapavir (Sunlenca®) represents a paradigm shift in HIV-1 therapy as a first-in-class capsid inhibitor. Its structural complexity—characterized by a sterically congested core and multiple halogenated motifs—presents significant challenges for scale-up. This Application Note focuses on the critical Indazole Building Block (Fragment B). We analyze the transition from the discovery-phase synthesis to the optimized "Process Route" utilizing commodity starting materials.

Key Takeaway: The shift from 3-bromo-6-chloro-2-fluorobenzonitrile to 2,6-dichlorobenzonitrile as the starting material reduces Raw Material Cost (RMC) by >45% and eliminates hazardous HF generation during cyclization.

Retrosynthetic Strategy

The assembly of Lenacapavir relies on a convergent strategy involving three primary fragments. The indazole core (Fragment B) serves as the nucleophilic partner in the penultimate Suzuki-Miyaura coupling.



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Figure 1: Retrosynthetic disconnection highlighting the strategic pivot to commodity starting materials for the Indazole core.

Technical Deep Dive: The Indazole Challenge

The Problem: The "Gen 1" Route

The discovery route utilized 3-bromo-6-chloro-2-fluorobenzonitrile.

- Mechanism: Hydrazine attacks the nitrile, followed by an S_NAr displacement of the ortho-fluorine.
- Safety Critical: The displacement of fluorine generates Hydrogen Fluoride (HF) as a stoichiometric byproduct. On a kilogram scale, this requires specialized Hastelloy reactors to prevent glass etching and poses severe safety risks.
- Cost: The fluorinated starting material is a high-cost specialty chemical.

The Solution: The "Gen 2" Route (Medicines for All / VCU Optimization)

The optimized protocol utilizes 2,6-dichlorobenzonitrile, a cheap agrochemical intermediate.^[1]

- Mechanism: Regioselective bromination followed by hydrazine cyclization.^{[2][3]}
- Advantage: No HF generation; significantly higher atom economy.

Detailed Protocols

Protocol A: Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine

Target: The Indazole Core Scaffold

Reagents:

- 2,6-Dichlorobenzonitrile (1.0 equiv)
- N-Bromosuccinimide (NBS) (1.1 equiv)
- Sulfuric Acid (H₂SO₄) / Trifluoroacetic Acid (TFA)
- Hydrazine Hydrate (NH₂NH₂·H₂O)

Step-by-Step Workflow:

- Regioselective Bromination:

- Charge a reactor with 2,6-dichlorobenzonitrile and H₂SO₄ (solvent/catalyst).
- Add NBS portion-wise at 20–25°C. Note: Exothermic reaction. Control addition rate to maintain T < 30°C.
- Agitate for 4 hours. Monitor by HPLC for the formation of 3-bromo-2,6-dichlorobenzonitrile.
- Quench: Pour reaction mixture onto ice/water. Filter the precipitated solid.
- Yield Expectation: >90%.^{[2][4]}
- Cyclization (Indazole Formation):
 - Suspend the wet cake from Step 1 in Ethanol or n-Butanol.
 - Add Hydrazine Hydrate (3.0 equiv).
 - Heat to reflux (80–100°C) for 12–16 hours.
 - Mechanism:^{[1][2][4][5][6][7][8]} Hydrazine attacks the nitrile to form an amidrazone intermediate, which then undergoes intramolecular S_NAr displacement of the ortho-chlorine.
 - Cooling & Isolation: Cool to 0°C. The product, 7-bromo-4-chloro-1H-indazol-3-amine, crystallizes out.
 - Filter and wash with cold ethanol.

Data Validation (Self-Check):

Parameter	Acceptance Criteria	Method
Appearance	Off-white to pale yellow solid	Visual
HPLC Purity	> 98.0% (a/a)	C18 Column, ACN/H ₂ O
1H NMR	Distinctive indazole NH (broad, >10 ppm)	DMSO-d ₆

| Mass Spec | m/z ~245/247 (Cl/Br pattern) | LC-MS (ESI+) |

Protocol B: Functionalization to Fragment B (Boronate)

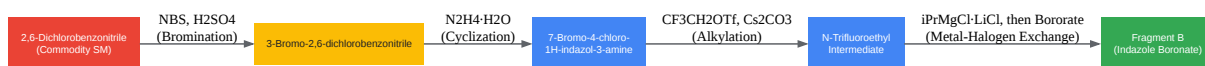
Target: 4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Step-by-Step Workflow:

- N-Alkylation:
 - Dissolve the indazole (from Protocol A) in DMF or NMP.
 - Add Cesium Carbonate (Cs_2CO_3) as the base.
 - Add 2,2,2-Trifluoroethyl triflate (1.1 equiv).
 - Critical Control Point: Maintain temperature $< 20^\circ\text{C}$ to prevent bis-alkylation on the exocyclic amine.
 - Isolate via water quench and filtration.
- Miyaura Borylation (or Grignard Exchange):
 - Method Choice: While Pd-catalyzed Miyaura borylation is standard, the Turbo-Grignard method ($\text{iPrMgCl}\cdot\text{LiCl}$) is preferred for scale to avoid expensive Pd removal.
 - Dissolve alkylated indazole in anhydrous THF. Cool to -10°C .
 - Add $\text{iPrMgCl}\cdot\text{LiCl}$ (1.2 equiv) to perform Halogen-Metal Exchange (selectively at the 7-Bromo position).
 - Quench the anion with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB).
 - Warm to room temperature and quench with aqueous NH_4Cl .

Process Logic & Pathway Visualization

The following diagram illustrates the optimized workflow, highlighting the specific chemical transformations and key intermediates.



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Figure 2: Optimized synthetic workflow for Lenacapavir Fragment B.

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